molecular formula C8H4Cl3F3O B1404499 1-(Trichloromethoxy)-2-(trifluoromethyl)benzene CAS No. 1404194-96-2

1-(Trichloromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1404499
M. Wt: 279.5 g/mol
InChI Key: OSAHTZRBDLTTAN-UHFFFAOYSA-N
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Description

The compound “1-(Trichloromethoxy)-2-(trifluoromethyl)benzene” is a benzene derivative with a trichloromethoxy group at the 1-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trichloromethoxy and trifluoromethyl groups. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) highlight the importance of benzene derivatives in supramolecular chemistry, leveraging their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatile use of benzene-based compounds in advanced material science (Cantekin, de Greef, & Palmans, 2012).

Pharmacological Significance of Heterocyclic Compounds

The review on heterocyclic compounds bearing the triazine scaffold underscores the pharmacological importance of benzene and its derivatives. Despite the different core structure, the emphasis on synthetic derivatives' wide spectrum of biological activities suggests a potential interest in researching similar activities in compounds like "1-(Trichloromethoxy)-2-(trifluoromethyl)benzene" (Verma, Sinha, & Bansal, 2019).

Material Science Applications

The microwave-assisted synthesis of benzoxazoles derivatives paper points to the significant role of benzene derivatives in material science, particularly for their pharmacological properties and application in dyestuff, polymer industries, agrochemical, and optical brighteners. This reflects the broad utility of benzene-based compounds in various industrial applications (Özil & Menteşe, 2020).

Antimicrobial Agents

The study on p-Cymene, a monoterpene derived from benzene, illustrates the biological activity spectrum of benzene derivatives, including antimicrobial effects. This suggests that structurally or functionally related compounds might also possess significant biological activities, offering a potential research avenue for "1-(Trichloromethoxy)-2-(trifluoromethyl)benzene" (Marchese et al., 2017).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials, given the importance of the trifluoromethyl group . Additionally, further studies could focus on developing efficient synthetic routes and investigating its physical and chemical properties.

properties

IUPAC Name

1-(trichloromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-4-2-1-3-5(6)7(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHTZRBDLTTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230193
Record name Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trichloromethoxy)-2-(trifluoromethyl)benzene

CAS RN

1404194-96-2
Record name Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404194-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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